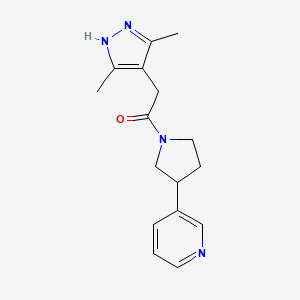
1-(2-aminoethyl)-N-(3,4-dihydro-2H-chromen-8-yl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-N-(3,4-dihydro-2H-chromen-8-yl)triazole-4-carboxamide is a synthetic organic compound that features a triazole ring, a chromenyl group, and an aminoethyl side chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydro-2H-chromen-8-amine and 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid.
Coupling Reaction: The carboxylic acid group of 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid is then reacted with 3,4-dihydro-2H-chromen-8-amine to form the desired amide bond under mild conditions, typically in an organic solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The chromenyl group can undergo oxidation reactions to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aminoethyl derivatives.
Chemistry:
Ligand Design: Used in the design of ligands for metal coordination complexes.
Biology and Medicine:
Antimicrobial Agents: Investigated for potential antimicrobial properties.
Enzyme Inhibition: Studied as a potential inhibitor for specific enzymes involved in disease pathways.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound’s mechanism of action is largely dependent on its interaction with biological targets. The triazole ring and aminoethyl side chain may interact with enzyme active sites or receptor binding sites, leading to inhibition or modulation of biological pathways. The chromenyl group may contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chromenyl group, which may result in different biological activity.
3,4-Dihydro-2H-chromen-8-ylamine: Lacks the triazole ring, affecting its interaction with biological targets.
Uniqueness: 1-(2-Aminoethyl)-N-(3,4-dihydro-2H-chromen-8-yl)triazole-4-carboxamide is unique due to the combination of the triazole ring, chromenyl group, and aminoethyl side chain, which together confer specific chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
1-(2-aminoethyl)-N-(3,4-dihydro-2H-chromen-8-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c15-6-7-19-9-12(17-18-19)14(20)16-11-5-1-3-10-4-2-8-21-13(10)11/h1,3,5,9H,2,4,6-8,15H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZAVPRSOLUTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)NC(=O)C3=CN(N=N3)CCN)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide](/img/structure/B6978782.png)

![[3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6978797.png)
![1-[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6978808.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B6978821.png)

![3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B6978839.png)
![1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B6978840.png)
![tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B6978844.png)
![tert-butyl N-[1-(2-imidazol-1-ylethylamino)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B6978851.png)
![tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate](/img/structure/B6978852.png)
![3-(aminomethyl)-N-[2-(3-chlorophenoxy)ethyl]-N-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6978869.png)


